molecular formula C16H25ClN2O6 B2626076 Tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate CAS No. 2411287-69-7

Tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate

Cat. No.: B2626076
CAS No.: 2411287-69-7
M. Wt: 376.83
InChI Key: RDQWRDGOKKLEIB-UHFFFAOYSA-N
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Description

Tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate is a chemical compound with the molecular formula C16H25ClN2O6. It is known for its complex structure, which includes a tert-butyl ester group and a chloropyridazinyl moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate typically involves multiple steps. One common method starts with the chlorination of pyridazine to form 6-chloropyridazine. This intermediate is then reacted with ethylene glycol derivatives to introduce the ethoxy groups. Finally, the tert-butyl ester is formed through esterification reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridazinyl compounds .

Scientific Research Applications

Tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate involves its interaction with specific molecular targets. The chloropyridazinyl moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]carbamate
  • Tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]propionate

Uniqueness

Tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research applications where precise molecular interactions are required .

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN2O6/c1-16(2,3)25-15(20)12-23-9-8-21-6-7-22-10-11-24-14-5-4-13(17)18-19-14/h4-5H,6-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQWRDGOKKLEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOC1=NN=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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